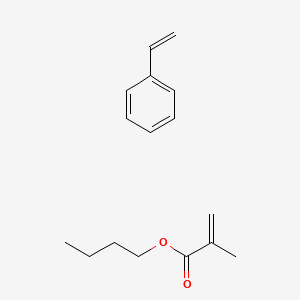










|
REACTION_CXSMILES
|
[CH2:1]([O:5][C:6](=[O:10])[C:7]([CH3:9])=[CH2:8])[CH2:2][CH2:3][CH3:4].[Na].C(OO)(C)(C)C.[CH2:18]=[CH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[CH2:1]([O:5][C:6](=[O:10])[C:7]([CH3:9])=[CH2:8])[CH2:2][CH2:3][CH3:4].[CH2:18]=[CH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:5.6,^1:10|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OC(C(=C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
olefin sulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OC(C(=C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Twenty four stable free radical polymerization (SFRP)
|
|
Type
|
ADDITION
|
|
Details
|
added
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
CONCENTRATION
|
|
Details
|
For each initiator concentration the series of seven polymerizations
|
|
Type
|
ADDITION
|
|
Details
|
added
|
|
Type
|
ADDITION
|
|
Details
|
In addition
|
|
Type
|
CUSTOM
|
|
Details
|
a polymerization reaction without control agent
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the predetermined heating
|
|
Type
|
CUSTOM
|
|
Details
|
agitation time of 90° C. and 30 h
|
|
Duration
|
30 h
|
|
Type
|
CUSTOM
|
|
Details
|
a small aliquot was taken from each vessel for analysis
|
|
Type
|
CUSTOM
|
|
Details
|
was dispensed to each vessel
|
|
Type
|
ADDITION
|
|
Details
|
mixed for an additional 30 h
|
|
Duration
|
30 h
|
|
Type
|
CUSTOM
|
|
Details
|
Subsequently the reaction mixtures
|
|
Type
|
CUSTOM
|
|
Details
|
outlined for polymerization experiments at the beginning of the Example section
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)OC(C(=C)C)=O.C=CC1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |